5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid
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Overview
Description
5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid: is a chemical compound that belongs to the class of azetidine derivatives It is characterized by the presence of an azetidine ring, a sulfonyl group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid typically involves the coupling of azetidine derivatives with sulfonyl chlorides, followed by the introduction of the methoxybenzoic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The azetidine ring may also interact with biological membranes, affecting their integrity and function. These interactions can disrupt cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
- Azetidine-1-sulfonic acid
- 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid
Comparison
Compared to similar compounds, 5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid is unique due to the presence of the methoxybenzoic acid moiety, which can enhance its solubility and bioavailability. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
89704-59-6 |
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Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
5-(azetidin-1-ylsulfonyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-17-10-4-3-8(7-9(10)11(13)14)18(15,16)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
OZMQLRIBYCFSEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC2)C(=O)O |
Origin of Product |
United States |
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